molecular formula C11H16N2 B1308701 2-(Pyridin-2-yl)azepane CAS No. 383128-97-0

2-(Pyridin-2-yl)azepane

Cat. No. B1308701
M. Wt: 176.26 g/mol
InChI Key: UHHGQPLKNWNWOW-UHFFFAOYSA-N
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Description

2-(Pyridin-2-yl)azepane is a compound that can be considered as part of the azepane derivatives, which are seven-membered heterocyclic compounds containing a nitrogen atom. These compounds are of interest due to their potential applications in medicinal chemistry and as building blocks for more complex chemical structures. The azepane ring can be functionalized to create various derivatives with different properties and potential uses .

Synthesis Analysis

The synthesis of azepane derivatives can be achieved through various methods. One approach involves the ring expansion of 2-alkenylazetidinium salts, which can lead to substituted azepanes. The chemoselectivity of these reactions is influenced by the base used and the stereochemistry of the intermediates . Another method includes the generation and alkylation of aziridin-2-yl anions followed by ring-expansion protocols to yield azepanes with trifluoromethyl groups . Additionally, a four-component strategy has been developed for the synthesis of fused azepinoindoles, which demonstrates the versatility of azepane synthesis .

Molecular Structure Analysis

The molecular structure of azepane derivatives can be complex and is often studied using X-ray crystallography. For instance, the annelated 2-amino pyridines synthesized through a multi-step process involving coupling-isomerization-enamine-addition-cyclocondensation sequences have been characterized by X-ray structure analyses . These structural analyses are crucial for understanding the properties and reactivity of the synthesized compounds.

Chemical Reactions Analysis

Azepane derivatives can participate in various chemical reactions. For example, they can undergo cycloadditions with alkenes to form pyrrolidines, which are important in alkaloid synthesis . Additionally, azepane derivatives can be involved in base-promoted cascade reactions, such as the reaction of chromones with pyridinium ylides to form chromenoazepine derivatives . These reactions highlight the reactivity and potential for further functionalization of azepane compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of azepane derivatives can vary widely depending on their functional groups and substitution patterns. For example, some azepane derivatives exhibit high fluorescence and pH sensitivity, which can be useful for developing new materials with specific optical properties . The presence of trifluoromethyl groups can also influence the properties of azepane derivatives, such as their reactivity and stability .

Scientific Research Applications

Application in Anti-Fibrosis Activity Research

  • Specific Scientific Field : Medicinal Chemistry
  • Summary of the Application : 2-(Pyridin-2-yl)azepane has been used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives, which have been evaluated for their anti-fibrotic activities . These compounds were tested against immortalized rat hepatic stellate cells (HSC-T6) .
  • Methods of Application or Experimental Procedures : The novel 2-(pyridin-2-yl) pyrimidine derivatives were synthesized and their biological activities were evaluated against HSC-T6 cells . The initial screening for prolyl-4-hydroxylase inhibitory activity was performed by determining the hydroxyproline content in HSC-T6 cells .
  • Results or Outcomes : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively . These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .

Application in Organic Synthesis

  • Specific Scientific Field : Organic Chemistry
  • Summary of the Application : 2-(Pyridin-2-yl)azepane has been used in the synthesis of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates . These compounds feature electron-donating and electron-withdrawing groups in the azine rings and contain various primary, secondary, and even tertiary alkyl substituents .
  • Methods of Application or Experimental Procedures : The synthesis of these carbamates was achieved through a catalyst-free technique . This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of these carbamates .
  • Results or Outcomes : The technique resulted in the successful synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates . The yield was reported to be good-to-high, indicating the efficiency of the technique .

properties

IUPAC Name

2-pyridin-2-ylazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-2-6-10(12-8-4-1)11-7-3-5-9-13-11/h3,5,7,9-10,12H,1-2,4,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHHGQPLKNWNWOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(NCC1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90403369
Record name 2-pyridin-2-ylazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-2-yl)azepane

CAS RN

383128-97-0
Record name 2-pyridin-2-ylazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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